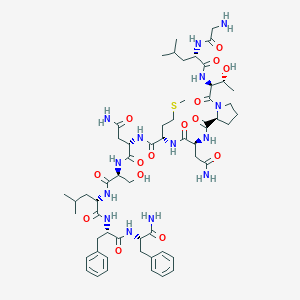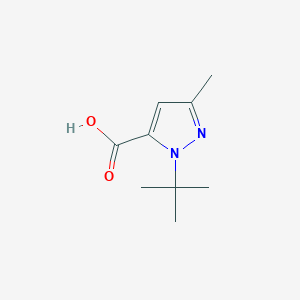
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)-, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has since been used in scientific research for its unique properties. TFMPP is a psychoactive substance that has been studied for its effects on the central nervous system. In
Wirkmechanismus
The exact mechanism of action of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is not fully understood. However, it is believed to act on the serotonergic system in the brain. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a partial agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been shown to have both biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which is associated with the regulation of mood and anxiety. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has also been shown to increase heart rate and blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in lab experiments is its unique properties. It is a psychoactive substance that has been studied for its effects on the central nervous system. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been shown to have anxiogenic and hallucinogenic effects in animal models. It has also been studied for its potential use in the treatment of anxiety and depression. One limitation of using 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in lab experiments is its potential for abuse. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a psychoactive substance that can have adverse effects on human health if used improperly.
Zukünftige Richtungen
There are several future directions for the study of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)-. One direction is the development of new analogs with improved pharmacological properties. Another direction is the study of the potential use of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in the treatment of anxiety and depression. Finally, the study of the long-term effects of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- on the central nervous system is an important area of research.
Conclusion:
In conclusion, 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a synthetic compound that has been used in scientific research for its unique properties. It is a psychoactive substance that has been studied for its effects on the central nervous system. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been shown to have anxiogenic and hallucinogenic effects in animal models. It has also been studied for its potential use in the treatment of anxiety and depression. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- have been discussed in this paper.
Synthesemethoden
The synthesis of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- involves the reaction of 2-pyridinecarboxylic acid with 2,2,2-trifluoroethyl chloroformate and methanol. The reaction is carried out under reflux conditions and yields 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- as a white crystalline solid. The purity of the synthesized 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been used in scientific research for its unique properties. It is a psychoactive substance that has been studied for its effects on the central nervous system. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been shown to have anxiogenic and hallucinogenic effects in animal models. It has also been studied for its potential use in the treatment of anxiety and depression.
Eigenschaften
CAS-Nummer |
170621-84-8 |
|---|---|
Produktname |
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- |
Molekularformel |
C9H8F3NO4 |
Molekulargewicht |
251.16 g/mol |
IUPAC-Name |
3-methoxy-4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8F3NO4/c1-16-7-5(17-4-9(10,11)12)2-3-13-6(7)8(14)15/h2-3H,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
IAOUFCQYRFXNCG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CN=C1C(=O)O)OCC(F)(F)F |
Kanonische SMILES |
COC1=C(C=CN=C1C(=O)O)OCC(F)(F)F |
Synonyme |
2-PYRIDINECARBOXYLIC ACID, 3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)


![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)


![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)